molecular formula C10H17NO B14400704 N,N-Diethyl-4-methylpenta-2,4-dienamide CAS No. 89546-19-0

N,N-Diethyl-4-methylpenta-2,4-dienamide

Cat. No.: B14400704
CAS No.: 89546-19-0
M. Wt: 167.25 g/mol
InChI Key: XJIBTBVUKGCKAB-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methylpenta-2,4-dienamide is an organic compound with the molecular formula C10H17NO It is a derivative of penta-2,4-dienamide, where the nitrogen atom is substituted with two ethyl groups and the fourth carbon atom is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methylpenta-2,4-dienamide typically involves the reaction of 4-methylpenta-2,4-dienoic acid with diethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation or crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-methylpenta-2,4-dienamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

N,N-Diethyl-4-methylpenta-2,4-dienamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methylpenta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

N,N-Diethyl-4-methylpenta-2,4-dienamide can be compared with other similar compounds such as:

    N,N-Diethyl-3-methylpenta-2,4-dienamide: Similar structure but with the methyl group at the third carbon position.

    N,N-Diethyl-4-methylhex-2,4-dienamide: Similar structure but with an additional carbon in the chain.

    N,N-Diethyl-4-methylpenta-2,4-dienoic acid: The carboxylic acid derivative of the compound.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.

Properties

CAS No.

89546-19-0

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N,N-diethyl-4-methylpenta-2,4-dienamide

InChI

InChI=1S/C10H17NO/c1-5-11(6-2)10(12)8-7-9(3)4/h7-8H,3,5-6H2,1-2,4H3

InChI Key

XJIBTBVUKGCKAB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C=CC(=C)C

Origin of Product

United States

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